

# Application Notes and Protocols for Studying p53-Dependent Apoptosis Using Cenersen

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## Compound of Interest

Compound Name: Cenersen

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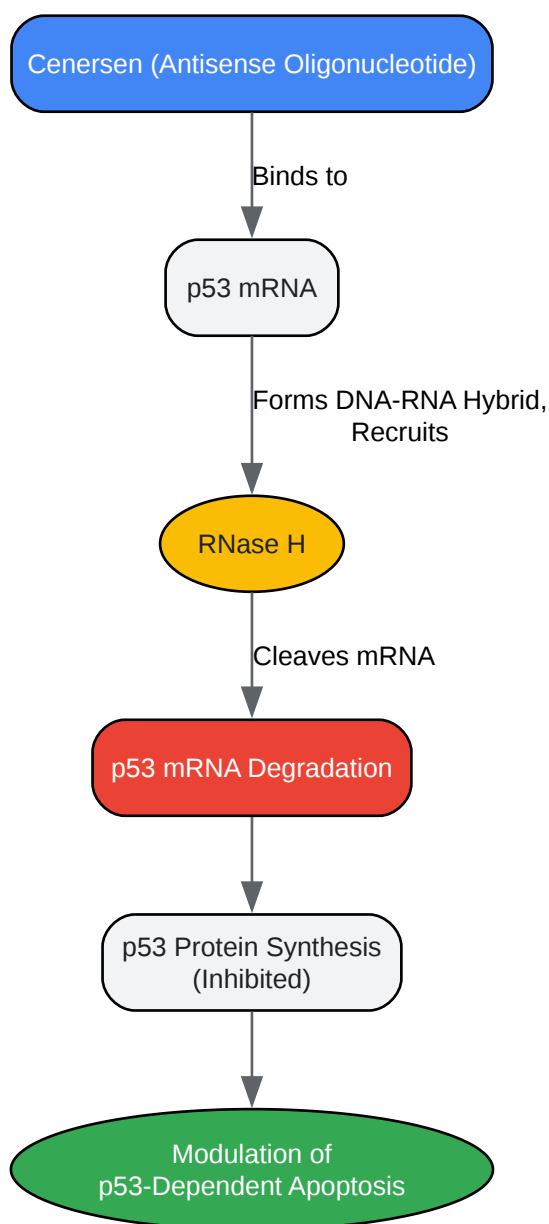
For Researchers, Scientists, and Drug Development Professionals

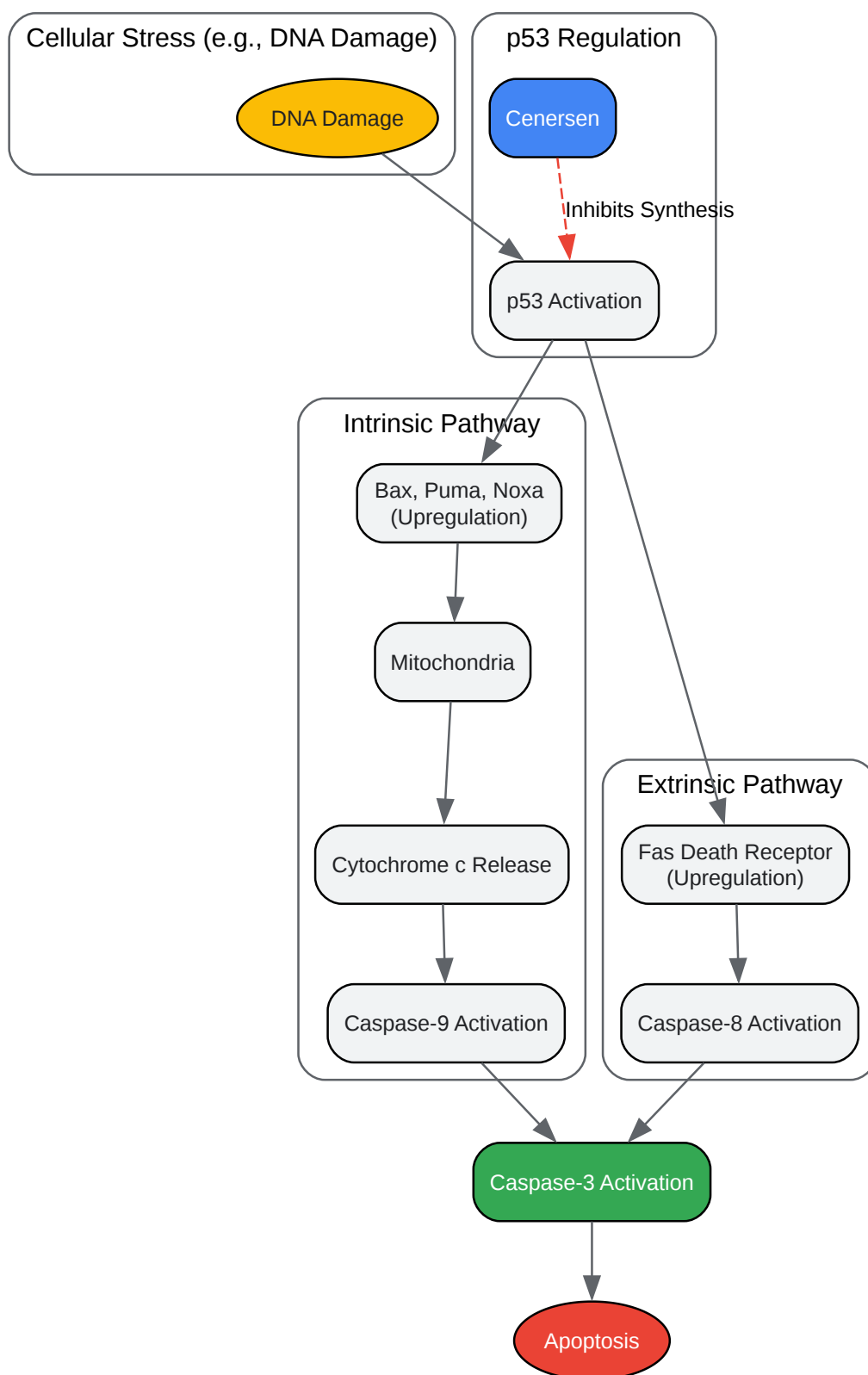
## Introduction

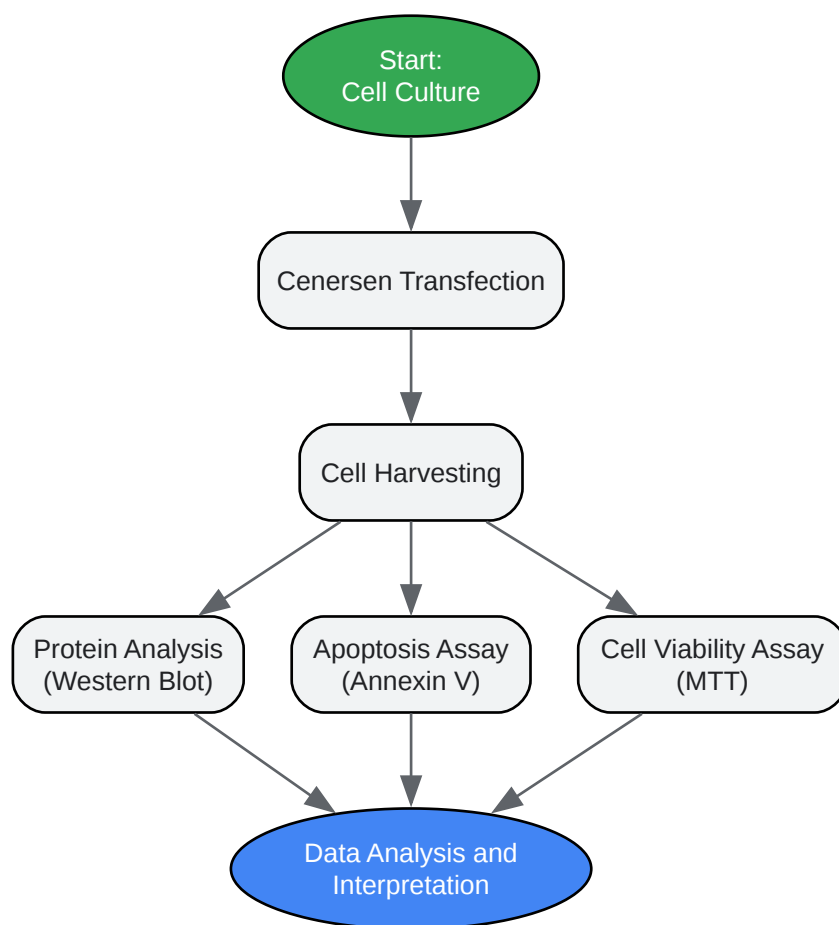
**Cenersen** (also known as EL625 or Aezea®) is a 20-mer phosphorothioate antisense oligonucleotide designed to specifically target the translation initiation region of human p53 mRNA.[1] By binding to the p53 mRNA, **Cenersen** facilitates its degradation through an RNase H-dependent mechanism, thereby inhibiting the synthesis of both wild-type and mutant p53 protein.[1] The tumor suppressor protein p53 plays a critical role in cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage.[2][3] Inhibition of p53 can prevent DNA repair mechanisms in malignant cells, leading to an accumulation of DNA damage and subsequent activation of p53-independent apoptotic pathways, which can enhance the cytotoxic effects of chemotherapeutic agents.[4] These application notes provide detailed protocols for utilizing **Cenersen** to study p53-dependent apoptosis in cancer cell lines.

## Mechanism of Action

**Cenersen** is a synthetic single-stranded nucleic acid sequence complementary to a specific region of the p53 messenger RNA (mRNA). Upon introduction into a cell, **Cenersen** binds to the target p53 mRNA, forming a DNA-RNA hybrid. This hybrid is recognized and cleaved by the enzyme RNase H, leading to a reduction in the levels of p53 mRNA available for translation into p53 protein.[1] The resulting decrease in p53 protein levels can sensitize cancer cells to apoptosis, particularly in combination with DNA-damaging agents.[2]







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